molecular formula C13H17ClN2S B12710489 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione CAS No. 186424-10-2

5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione

Cat. No.: B12710489
CAS No.: 186424-10-2
M. Wt: 268.81 g/mol
InChI Key: ZTYXUQPXGXIVIT-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione is an organic compound that belongs to the class of imidazolidinethiones This compound is characterized by the presence of a chlorophenyl group and a methylpropyl group attached to an imidazolidinethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione typically involves the reaction of 2-chlorobenzylamine with isobutyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinone
  • 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-thiohydantoin
  • 5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-oxazolidinethione

Uniqueness

5-(2-Chlorophenyl)-1-(2-methylpropyl)-2-imidazolidinethione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

186424-10-2

Molecular Formula

C13H17ClN2S

Molecular Weight

268.81 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-(2-methylpropyl)imidazolidine-2-thione

InChI

InChI=1S/C13H17ClN2S/c1-9(2)8-16-12(7-15-13(16)17)10-5-3-4-6-11(10)14/h3-6,9,12H,7-8H2,1-2H3,(H,15,17)

InChI Key

ZTYXUQPXGXIVIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(CNC1=S)C2=CC=CC=C2Cl

Origin of Product

United States

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